molecular formula C13H15NO2S B2467659 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1428350-33-7

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2467659
CAS No.: 1428350-33-7
M. Wt: 249.33
InChI Key: CRCYMDILRSFWRQ-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves the reaction of furan-3-ylmethylamine with 2-(thiophen-2-yl)ethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves its interaction with various molecular targets. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
  • N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)acetamide
  • N-(furan-2-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-11(15)14(9-12-5-7-16-10-12)6-4-13-3-2-8-17-13/h2-3,5,7-8,10H,4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCYMDILRSFWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CS1)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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